Ethyl 2-methyl-5-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 2-methyl-5-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran ring fused with an indole moiety and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-5-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The benzofuran ring can be constructed through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative . The sulfonamide group is introduced via a sulfonylation reaction using a sulfonyl chloride reagent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency . Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfonyl chlorides in the presence of a base such as pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-methyl-5-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Materials Science: Its properties can be exploited in the design of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-5-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The sulfonamide group can enhance the compound’s binding affinity and selectivity for certain targets . The benzofuran ring contributes to the overall stability and bioavailability of the compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: This compound shares the indole and carboxylate functionalities but lacks the benzofuran and sulfonamide groups.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another indole derivative with different substituents and biological activities.
Uniqueness
Ethyl 2-methyl-5-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate is unique due to its combination of benzofuran, indole, and sulfonamide functionalities, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H20N2O6S |
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Molecular Weight |
464.5 g/mol |
IUPAC Name |
ethyl 2-methyl-5-[(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H20N2O6S/c1-4-31-24(28)21-13(2)32-19-10-8-14(12-17(19)21)25-33(29,30)20-11-9-18-22-15(20)6-5-7-16(22)23(27)26(18)3/h5-12,25H,4H2,1-3H3 |
InChI Key |
OBAWAGMBMALMBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)N(C5=O)C)C |
Origin of Product |
United States |
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